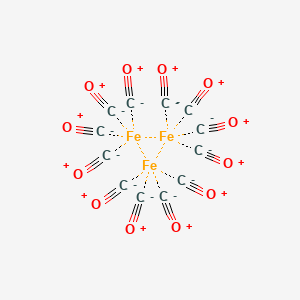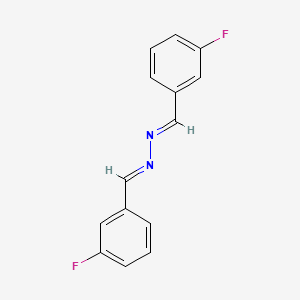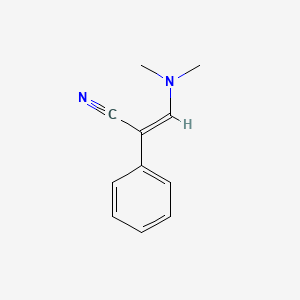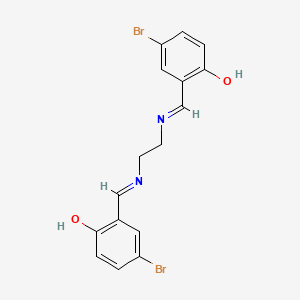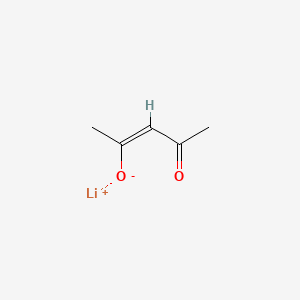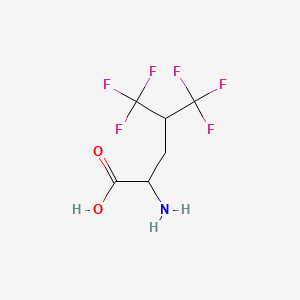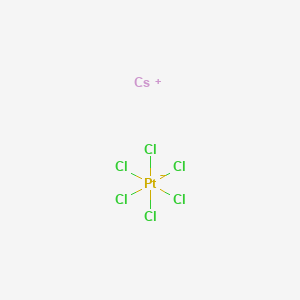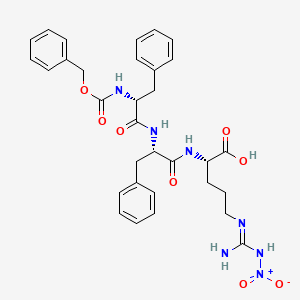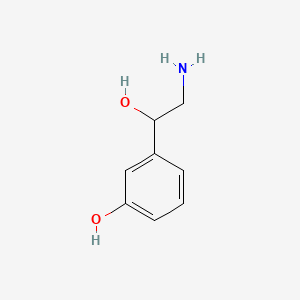
iron(3+) trisulphamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iron(3+) trisulphamate typically involves the reaction of ferric chloride with sulphamic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{FeCl}_3 + 3 \text{H}_3\text{NSO}_3 \rightarrow \text{Fe}(\text{NSO}_3)_3 + 3 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Iron(3+) trisulphamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state iron compounds.
Substitution: The sulphamate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphates or nitrates in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of iron(IV) or iron(V) compounds.
Reduction: Formation of iron(II) compounds.
Substitution: Formation of iron complexes with different ligands.
科学研究应用
Iron(3+) trisulphamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.
Industry: Utilized in industrial processes such as catalysis, water treatment, and material science.
作用机制
The mechanism of action of iron(3+) trisulphamate involves its interaction with molecular targets through coordination chemistry. The iron center can participate in redox reactions, while the sulphamate groups can form hydrogen bonds or coordinate with other molecules. These interactions can influence various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
Iron(III) sulfate: Another iron(III) compound with sulfate ligands.
Iron(III) chloride: A common iron(III) salt used in various applications.
Iron(III) nitrate: An iron(III) compound with nitrate ligands.
Uniqueness
Iron(3+) trisulphamate is unique due to its specific coordination environment and the presence of sulphamate ligands. This gives it distinct chemical properties and reactivity compared to other iron(III) compounds. Its ability to participate in specific reactions and form unique complexes makes it valuable for specialized applications.
属性
CAS 编号 |
17088-06-1 |
|---|---|
分子式 |
FeH2NO3S+2 |
分子量 |
151.93 g/mol |
IUPAC 名称 |
iron(3+);sulfamate |
InChI |
InChI=1S/Fe.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-1 |
InChI 键 |
KZAAPRRZUSTHQM-UHFFFAOYSA-M |
规范 SMILES |
NS(=O)(=O)[O-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)

